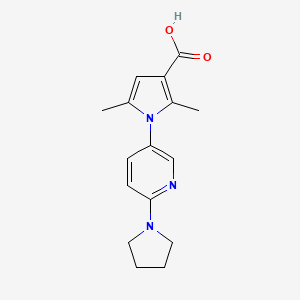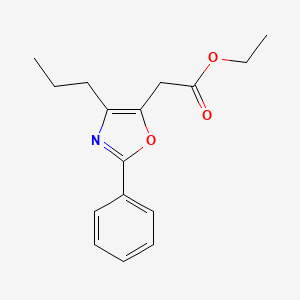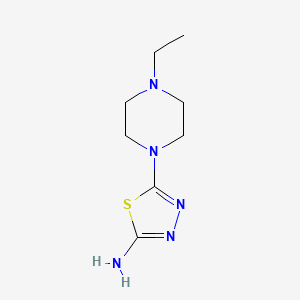![molecular formula C9H10N2OS B1387485 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 889943-35-5](/img/structure/B1387485.png)
6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a thiazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thioamide in the presence of a dehydrating agent. The reaction conditions often include heating the mixture to promote cyclization and formation of the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale synthesis.
化学反应分析
Types of Reactions
6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism by which 6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, its potential anticancer activity may be due to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with a fused ring structure, but with different biological activities.
1H-Pyrrolo[2,3-b]pyridine: A compound with a similar pyridine ring but different substituents and properties.
Pyrazolo[3,4-d]pyrimidine: Features a different fused ring system and is studied for its potential as a kinase inhibitor.
Uniqueness
6,8-Dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms in the thiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6,8-dimethyl-1H-pyrido[2,3-b][1,4]thiazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6(2)10-9-8(5)11-7(12)4-13-9/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMALMQYGCCMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (1,3,6-trimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B1387405.png)
![{6-[(Dimethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1387406.png)
![1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387407.png)
![1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1387409.png)

![2-Chloro-4-propylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1387411.png)

![2-(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]thiazin-4-yl)propanoic acid](/img/structure/B1387416.png)
![1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1387418.png)
![{4-[(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1387419.png)
![1-Methylpiperidin-4-one [2-(trifluoromethyl)-phenyl]hydrazone](/img/structure/B1387424.png)
![1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid](/img/structure/B1387425.png)
